![molecular formula C11H11Cl2NO2 B1489155 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1483209-79-5](/img/structure/B1489155.png)
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, also known as DCMC, is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthetic chemistry of azetidines is an important yet undeveloped research area. Azetidines are ubiquitous in natural products and have significant importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . A versatile asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities has been reported .
Molecular Structure Analysis
The molecular formula of DCMC is C11H11Cl2NO2. The molecular weight is 260.11 g/mol.
Chemical Reactions Analysis
Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They are also used in the synthesis of functionally decorated heterocyclic compounds .
Mechanism of Action
DCPA acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. By inhibiting this enzyme, DCPA can increase the amount of time that a drug remains active in the body. Additionally, DCPA has been shown to inhibit the activity of other enzymes, including monoamine oxidase, acetylcholinesterase, and glutathione S-transferase.
Biochemical and Physiological Effects
DCPA has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPA has been shown to reduce inflammation, improve wound healing, and reduce the risk of developing certain types of cancer. Additionally, DCPA has been shown to reduce the risk of cardiovascular disease and stroke, as well as to improve cognitive function.
Advantages and Limitations for Lab Experiments
The use of DCPA in laboratory experiments has several advantages. DCPA is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for organic synthesis. Additionally, DCPA is non-toxic, making it safe to use in a laboratory setting. However, there are some limitations to consider. DCPA is not water-soluble, making it difficult to use in aqueous solutions. Additionally, DCPA can be difficult to isolate from reaction mixtures, making it difficult to purify.
Future Directions
The use of DCPA in scientific research is likely to continue to grow in the future. DCPA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for drug design and biochemistry experiments. Additionally, DCPA can be used as a protecting group for amino acids and peptides, making it useful for organic synthesis. Furthermore, DCPA can be used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds. Finally, DCPA can be used to improve the pharmacokinetic and pharmacodynamic properties of drugs.
Scientific Research Applications
DCPA has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, DCPA is often used as a protecting group for amino acids and peptides. In drug design, DCPA has been used to create new drugs with improved pharmacokinetic and pharmacodynamic properties. In biochemistry, DCPA has been used to study the structure and function of enzymes, as well as to investigate the biochemical and physiological effects of various compounds.
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment/face protection when handling the compound . The compound is classified as a combustible solid .
properties
IUPAC Name |
1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOFEDPKYVRCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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